molecular formula C14H23ClN2O3 B3335739 [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester CAS No. 1353953-37-3

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B3335739
CAS No.: 1353953-37-3
M. Wt: 302.80 g/mol
InChI Key: NIPLWIMWHKBMKL-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a pyrrolidine-based compound with a molecular formula of C₁₄H₂₃ClN₂O₃ and a molecular weight of 302.80 g/mol . Its CAS registry number is 1353953-37-3, and it features a cyclopropyl group attached to a carbamic acid tert-butyl ester backbone, along with a 2-chloro-acetyl substituent on the pyrrolidine ring. This compound is primarily utilized in pharmaceutical and fine chemical research, particularly as a synthetic intermediate for developing bioactive molecules. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPLWIMWHKBMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119841
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353953-37-3
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353953-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-pyrrolidinyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a reagent like diazomethane.

    Esterification: The final step involves the esterification of the compound with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, the compound’s derivatives may have therapeutic potential. Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

The compound exists in enantiomeric forms due to the chiral center at the pyrrolidin-3-yl position. The (S)-enantiomer, [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, shares the same molecular formula (C₁₄H₂₃ClN₂O₃) and weight (302.80 g/mol) as the parent compound but exhibits distinct stereochemical properties.

Substituent Modifications

A closely related analog, [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353998-29-4), replaces the cyclopropyl group with an isopropyl substituent. This modification increases the molecular formula to C₁₄H₂₅ClN₂O₃ and the molecular weight to ~304.82 g/mol (calculated by adding 2.016 g/mol for two additional hydrogens) .

Broader Pyrrolidine Derivatives

Pyrrolidine derivatives with structurally distinct substituents, such as those listed in European Patent Application 2022/06, highlight the versatility of this scaffold. For example:

  • (3-Pyrrolidin-1-yl-propyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester features an extended alkyl chain, which could improve membrane permeability .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Cyclopropyl C₁₄H₂₃ClN₂O₃ 302.80 1353953-37-3
(S)-Enantiomer of the above compound Cyclopropyl (S) C₁₄H₂₃ClN₂O₃ 302.80 Not disclosed
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Isopropyl C₁₄H₂₅ClN₂O₃ ~304.82 1353998-29-4
(2-Pyrrolidin-1-yl-ethyl)-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester Triazolo-pyrazine C₂₃H₃₀N₈O₂ 474.57 Not disclosed

Biological Activity

The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353953-37-3) is a synthetic derivative with potential therapeutic applications. It belongs to the class of carbamate derivatives, which have been studied for their diverse biological activities, including neuroprotective effects and interactions with various biological targets. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H23ClN2O3
  • Molecular Weight : 348.83 g/mol
  • Chemical Structure :
 S 1 2 Chloro acetyl pyrrolidin 3 yl cyclopropyl carbamic acid tert butyl ester\text{ S 1 2 Chloro acetyl pyrrolidin 3 yl cyclopropyl carbamic acid tert butyl ester}
PropertyValue
Molecular FormulaC17H23ClN2O3
Molecular Weight348.83 g/mol
CAS Number1353953-37-3
SolubilitySoluble in DMSO

The biological activity of this compound has been linked to its ability to interact with specific protein targets within the body. Notably, compounds in this category often act as enzyme inhibitors or modulators, affecting pathways involved in cellular signaling and metabolism.

  • Neuroprotective Effects : Studies suggest that this compound exhibits neuroprotective properties, potentially through the inhibition of pathways leading to neuronal apoptosis.
  • Kinase Inhibition : The compound may also serve as a kinase inhibitor, impacting cellular proliferation and differentiation processes.

Study 1: Neuroprotective Properties

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar carbamate derivatives. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegenerative diseases .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of pyrrolidine derivatives revealed that modifications at the chloroacetyl position significantly influenced biological activity. For instance, substituents that enhanced lipophilicity improved binding affinity to target proteins, thereby increasing potency .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
NeuroprotectionReduced apoptosis in neuronal cells
Kinase InhibitionInhibition of GSK-3β
CytotoxicityMinimal cytotoxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

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